N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16(18-17-14-4-3-5-15(14)19-24-17)12-6-8-13(9-7-12)25(22,23)20-10-1-2-11-20/h6-9H,1-5,10-11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJVFTKZJGHDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 942003-88-5 |
| Molecular Formula | C17H19N3O5S |
| Molecular Weight | 377.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with various molecular targets, including G protein-coupled receptors (GPCRs) and other signaling pathways. The compound's heterocyclic structure allows it to engage in significant non-covalent interactions such as:
- Hydrogen Bonding : Facilitates binding to target proteins.
- π-π Stacking Interactions : Enhances stability and affinity for nucleic acids or proteins.
These interactions can modulate the activity of these biomolecules, leading to various biological effects, including anti-inflammatory and anti-tumor activities .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor effects. A study demonstrated that related compounds disrupt the cell cycle in cancer cells, particularly P388 murine leukemia cells, leading to G1 accumulation and inhibition of mitosis . This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation. This is likely mediated through its interaction with GPCRs that regulate inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cell Cycle Analysis : A focused compound library revealed that structurally similar compounds effectively inhibited cell cycle progression in various cancer cell lines. The mechanism involved disruption of mitotic processes and induction of apoptosis .
- Inflammation Models : In vivo models demonstrated that the compound reduced inflammation markers significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through several mechanisms:
- Mechanism of Action: The compound likely interacts with molecular targets involved in cell cycle regulation and apoptosis pathways, leading to programmed cell death in malignant cells .
Antimicrobial Properties
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated antimicrobial activity against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA):
- In Vitro Studies: Minimum inhibitory concentrations (MIC) have been reported to be lower than those of conventional antibiotics, indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models:
- Animal Studies: In models of inflammatory diseases, administration of the compound resulted in decreased swelling and pain scores compared to control groups, suggesting its utility in treating inflammatory conditions .
Therapeutic Applications
The diverse biological activities of this compound point towards several therapeutic applications:
- Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, it may serve as a candidate for developing novel anticancer therapies.
- Infection Control: Its effectiveness against resistant bacterial strains positions it as a potential treatment for antibiotic-resistant infections.
- Anti-inflammatory Treatments: The compound may be beneficial in managing chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Reduced inflammation in animal models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of the isoxazole core, sulfonylation of the benzamide moiety, and coupling reactions. Key solvents include methanol and dimethylformamide (DMF), with catalysts such as triethylamine or palladium-based reagents for cross-coupling steps. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and intermediate purity . For example, sulfonylation reactions often require anhydrous conditions at 0–5°C to minimize side products. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and reflux times (6–12 hours) .
Advanced Research Question
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) streamline the development of novel derivatives of this compound?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations with experimental data to predict reaction pathways and optimize conditions. For example, transition-state modeling can identify energy barriers for cyclization steps, while machine learning algorithms analyze experimental datasets (e.g., solvent polarity, temperature) to recommend optimal parameters. This reduces trial-and-error experimentation by ~40% and accelerates derivative synthesis . Feedback loops between computational predictions and experimental validation (e.g., HPLC purity checks) ensure robustness .
Basic Research Question
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95% threshold). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural features like the cyclopenta-isoxazole ring (δ 2.5–3.5 ppm for dihydro protons) and sulfonamide group (δ 7.8–8.2 ppm for aromatic protons). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 403.2) .
Advanced Research Question
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:
Orthogonal Assays: Validate target binding using surface plasmon resonance (SPR) alongside cell-based assays.
Dose-Response Curves: Test activity across 4–6 logarithmic concentrations to confirm IC₅₀ consistency.
Structural Analog Comparison: Compare activity profiles of derivatives (e.g., pyrrolidine vs. piperidine sulfonamides) to isolate pharmacophore contributions .
Basic Research Question
Q. Which reaction parameters most significantly impact yield in the final coupling step?
Methodological Answer: Design of experiments (DoE) identifies critical factors:
- Solvent Polarity: DMF outperforms THF in coupling efficiency due to better solubility of intermediates.
- Catalyst Loading: Palladium catalysts (e.g., Pd(PPh₃)₄) at 5 mol% maximize cross-coupling yields.
- Temperature: Reactions at 80–100°C reduce side-product formation. Statistical tools like Plackett-Burman designs can prioritize these parameters .
Advanced Research Question
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies to identify off-target effects?
Methodological Answer: Combine HTS (e.g., 10,000-compound library screening at 10 µM) with proteomics or transcriptomics. For example:
Chemical Proteomics: Use biotinylated analogs of the compound to pull down binding proteins from cell lysates.
RNA-Seq: Compare gene expression profiles in treated vs. untreated cells to identify dysregulated pathways.
Kinase Panel Assays: Test inhibition against 100+ kinases to map selectivity .
Basic Research Question
Q. What strategies are effective for troubleshooting low yields in the final benzamide coupling step?
Methodological Answer: Low yields (<50%) may result from:
- Moisture Sensitivity: Use anhydrous solvents and molecular sieves.
- Steric Hindrance: Replace bulky coupling reagents (e.g., switch from HATU to EDCI).
- Intermediate Degradation: Monitor intermediates via LC-MS and shorten reaction times. Recrystallization in ethyl acetate/hexane (1:3) improves purity .
Advanced Research Question
Q. What methodologies validate target engagement in cellular assays for this compound?
Methodological Answer:
Cellular Thermal Shift Assay (CETSA): Measure protein stability shifts after compound treatment to confirm target binding.
BRET/FRET: Use biosensors to monitor real-time target modulation (e.g., kinase activity).
CRISPR Knockout: Compare activity in wild-type vs. target-deficient cell lines to establish specificity .
Basic Research Question
Q. What solvent systems are optimal for purification of intermediates during synthesis?
Methodological Answer:
- Polar Intermediates: Use methanol/water (7:3) for recrystallization.
- Nonpolar Byproducts: Remove via column chromatography (silica gel, hexane/ethyl acetate gradient).
- DMF Traces: Eliminate residual DMF by washing with 0.1 M HCl followed by brine .
Advanced Research Question
Q. How can machine learning models predict and optimize the pharmacokinetic properties of derivatives?
Methodological Answer: Train models on datasets containing:
- ADME Data: LogP, solubility, and cytochrome P450 inhibition.
- Structural Descriptors: Morgan fingerprints, topological polar surface area (TPSA).
Tools like Random Forest or Graph Neural Networks predict bioavailability and guide structural modifications (e.g., reducing TPSA to enhance blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
